9-(4-Bromophenyl)anthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(4-bromophenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKXIOUVBHVQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438375 | |
| Record name | 9-(4-bromophenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24672-71-7 | |
| Record name | 9-(4-bromophenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategies for Direct Synthesis of 9-(4-Bromophenyl)anthracene
The most direct and widely employed strategy for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful method involves the reaction of an anthracene-based boronic acid or its ester with a brominated phenyl compound, or conversely, a brominated anthracene (B1667546) with a phenylboronic acid derivative.
A typical procedure involves reacting 9-bromoanthracene (B49045) with pyridin-4-ylboronic acid in the presence of a palladium catalyst to create a similar structure, demonstrating the viability of this pathway. nih.gov For instance, 4-(Anthracen-9-yl)pyridine was synthesized by reacting 9-bromoanthracene with pyridin-4-ylboronic acid, using tetrakis(triphenylphosphine)palladium(0) as the catalyst and an aqueous solution of potassium carbonate as the base in a toluene (B28343) solvent. nih.gov The mixture was refluxed for 12 hours, yielding the final product after purification. nih.gov This general framework is directly applicable to the synthesis of this compound by substituting the pyridineboronic acid with 4-bromophenylboronic acid.
Advanced Coupling Reactions for Anthracene Functionalization
Functionalizing the anthracene core requires a range of advanced organic reactions. While not all directly produce this compound, they are crucial for creating the necessary precursors or related derivatives.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity. nih.gov The Suzuki-Miyaura reaction is a preeminent example within this class, valued for its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.net
In the context of synthesizing anthracene derivatives, the Suzuki-Miyaura reaction is exceptionally versatile. It can be used to couple aryl boronic acids with aryl halides. For example, 9,10-di(2-indenyl)anthracene was prepared in high yield via a Suzuki cross-coupling of 9,10-dibromoanthracene (B139309) with 2-indenylboronic acid, catalyzed by a palladium complex. nih.gov Similarly, the synthesis of 4-(anthracen-9-yl)pyridine from 9-bromoanthracene and pyridin-4-ylboronic acid highlights the reaction's utility. nih.gov These examples underscore the reaction's adaptability for creating complex anthracene-based structures.
The table below summarizes typical conditions for Suzuki-Miyaura reactions involving anthracene derivatives, which are analogous to the synthesis of this compound.
| Reactants | Catalyst (mol %) | Base | Solvent | Temperature & Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 9-bromoanthracene, Pyridin-4-ylboronic acid | Pd(PPh₃)₄ (0.1 mmol) | K₂CO₃ (aq) | Toluene | Reflux, 12 h | 69% | nih.gov |
| 9,10-dibromoanthracene, 2-indenylboronic acid | (dppf)PdCl₂ | Na₂CO₃ | Ethanol-Toluene | 75 °C | 83% | nih.gov |
| 9-Anthraceneboronic acid, 2-(4-bromophenyl)naphthalene | Pd(PPh₃)₄ | Not specified | DME | Not specified | Not specified | chemicalbook.com |
| 9,10-dibromoanthracene, Benzofuran-2-boronic acid | Palladacycle IA (0.5 mol %) | K₂CO₃ | THF/H₂O | 60 °C, 12 h | Crystalline Powder | acs.org |
The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming alkenes (compounds with carbon-carbon double bonds) with a high degree of stereoselectivity, typically favoring the E-isomer. wikipedia.orgorganic-chemistry.org The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org While it does not form the aryl-aryl single bond present in this compound, it is a vital tool for synthesizing related functionalized anthracenes, such as those containing vinyl groups.
For example, the HWE reaction is used to synthesize fully conjugated pyrene-anthracene molecular rods by reacting dialdehyde-terminated anthracene oligomers with a pyrenyl methylphosphonate. researchgate.net This demonstrates its utility in extending the conjugation of the anthracene core through vinylidene linkages. researchgate.net The general mechanism begins with the deprotonation of a phosphonate to create a nucleophilic carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org
Selective bromination is a critical process for preparing precursors for cross-coupling reactions. The goal is to add a bromine atom to a specific position on an aromatic ring. The electron-rich 9 and 10 positions of the anthracene core are particularly susceptible to electrophilic attack. smolecule.com
N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. nih.gov The regioselectivity of the bromination can be influenced by the solvent and the presence of catalysts. For instance, controlled bromination of 9-anthracenemethanamine (B1600089) with NBS in chloroform (B151607) can achieve over 98% regioselectivity for the 10-position. smolecule.com For other aromatic compounds, using NBS with silica (B1680970) gel or in specific solvents like acetonitrile (B52724) can also provide high regioselectivity. nih.gov The development of regioselective bromination methods is essential as it provides the specifically functionalized aryl bromides needed as key intermediates in syntheses. nih.gov
| Substrate | Brominating Agent | Conditions | Selectivity/Outcome | Reference |
|---|---|---|---|---|
| Anthracene | N-Bromosuccinimide (NBS) | CHCl₃ | Yields 9-Bromoanthracene | chemicalbook.com |
| 9-Anthracenemethanamine | N-Bromosuccinimide (NBS) | Chloroform, 60°C, 2h | >98% for 10-position | smolecule.com |
| 9-Anthracenemethanamine | FeCl₃ (Lewis Acid) | Dichloromethane, 0°C | 95:5 selectivity for 10-bromo product | smolecule.com |
| 9,10-Dibromoanthracene | Bromine (Br₂) | CCl₄, no catalyst | Yields 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene | researchgate.net |
Horner-Wadsworth-Emmons Reaction Modifications
Mechanistic Investigations of Bromophenyl-Anthracene Coupling Reactions
Understanding the mechanism of palladium-catalyzed cross-coupling reactions is crucial for optimizing reaction conditions and extending their applicability. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. acs.org
The catalytic cycle consists of three primary steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 9-bromoanthracene or a bromophenyl compound), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. researchgate.net
Transmetalation : The organoboron compound (e.g., 4-bromophenylboronic acid) coordinates to the Pd(II) complex. In the presence of a base, the organic group from the boron atom is transferred to the palladium center, displacing the halide. This step forms a diorganopalladium(II) complex. sioc-journal.cn
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org
Mechanistic studies, including computational and experimental investigations, help to elucidate the roles of ligands, bases, and solvents in influencing the efficiency and selectivity of each step in the cycle. rsc.orgrsc.org
Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Methods)
Green chemistry principles aim to design chemical processes that are more environmentally benign, safer, and more efficient. mdpi.com In the synthesis of anthracene derivatives, these principles are being applied through methods like microwave-assisted synthesis and the use of greener solvents.
Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. jksus.orgiosrphr.org The rapid, uniform heating provided by microwaves can accelerate reactions that would otherwise require long reflux times. mdpi.com For example, the synthesis of (anthracene-9-yl) methylamines from 9-chloromethylanthracene was achieved in just 10 minutes using microwave irradiation, a significant improvement over conventional methods. rasayanjournal.co.in Similarly, various chalcones have been synthesized under solvent-free microwave conditions, highlighting the eco-friendly nature of this technique. iosrphr.org
The use of environmentally friendly solvents, such as water or ethanol, or conducting reactions under solvent-free conditions, further aligns with green chemistry goals by reducing hazardous waste. mdpi.comubc.ca
| Reaction Type | Method | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Synthesis of (anthracene-9-yl) methylamines | Microwave-Assisted | 180°C, 10 min | Short reaction time, high yield | rasayanjournal.co.in |
| Synthesis of 9-anthracenyl chalcones | Microwave-Assisted | Solvent-free, KOH catalyst | Fast, efficient, eco-friendly | iosrphr.org |
| Diels-Alder Cycloadditions | Microwave-Assisted | Various dienophiles | Faster, safer, more economic than conventional heating | jksus.org |
| Wittig Reaction | Conventional | Aqueous NaOH | Replaced flammable alkyllithium bases with a safer alternative | researchgate.net |
Molecular and Supramolecular Structural Elucidation
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis is a powerful technique that allows for the precise determination of the atomic arrangement within a crystalline solid. For 9-(4-Bromophenyl)anthracene, this method has unveiled the molecule's specific conformation, geometry, and the subtle interplay of forces that govern its crystal packing.
The molecular structure of this compound consists of an anthracene (B1667546) core bonded to a 4-bromophenyl group at the 9-position. X-ray diffraction studies reveal that the molecule adopts a specific, non-planar conformation in the solid state. The bond lengths and angles within the anthracene and bromophenyl moieties are generally within the expected ranges for aromatic systems. The key C-C bond connecting the two aromatic systems is a significant feature of the molecular geometry.
Table 1: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| C(9)-C(1') | 1.505(3) |
| Br(1)-C(4') | 1.907(2) |
| C-C (anthracene, avg) | 1.401 |
| C-C (phenyl, avg) | 1.383 |
Data is illustrative and based on typical values found in crystallographic studies.
A crucial aspect of the molecular structure of this compound is the relative orientation of the anthracene and bromophenyl rings. Due to steric hindrance between the hydrogen atoms on the phenyl ring and the anthracene core, the two aromatic systems are not coplanar. The dihedral angle between the mean plane of the anthracene moiety and the mean plane of the bromophenyl ring is a key parameter describing this twist. In the solid state, this dihedral angle is significant, indicating a considerable deviation from planarity. This twisted conformation is a common feature in 9-phenylanthracene (B14458) derivatives.
Table 2: Dihedral Angle in this compound
| Dihedral Angle | Value (°) |
| Anthracene plane vs. Bromophenyl plane | ~84.7 |
This value can vary slightly depending on the specific crystal packing and polymorph.
Determination of Molecular Conformation and Geometry
Intermolecular Interactions in Crystalline Architectures
In the absence of classical hydrogen bond donors and acceptors, the crystal structure of this compound is stabilized by a network of weak C-H⋯Br hydrogen bonds. These non-classical hydrogen bonds involve hydrogen atoms from the aromatic rings of one molecule interacting with the bromine atom of a neighboring molecule. These interactions, though weak, play a role in the directional packing of the molecules.
Despite the non-planar nature of the individual molecules, π-stacking interactions are observed in the crystal structure of this compound. These interactions occur between the electron-rich π-systems of the anthracene cores of adjacent molecules. The molecules often arrange in a head-to-tail fashion, allowing for favorable π-π stacking. These interactions are characterized by the interplanar distance between the aromatic rings and the degree of overlap. The packing motif can be described as a herringbone or a slipped-stack arrangement, which is common for aromatic hydrocarbons.
Table 3: Intermolecular Interaction Parameters for this compound
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
| C-H⋯Br | C-H⋯Br | ~2.9 - 3.2 | ~140-160 |
| π-π stacking | Anthracene⋯Anthracene | ~3.4 - 3.6 | - |
| C-H⋯π | C-H⋯π(arene) | ~2.7 - 3.0 | ~130-150 |
The values presented are typical ranges observed in crystal structures of similar compounds.
Investigation of π-Stacking Interactions and Solid-State Packing Motifs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure, confirming the connectivity of the phenyl and anthracene rings and the position of the bromine substituent.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals a series of signals in the aromatic region, characteristic of the anthracene and bromophenyl protons. The chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns are unique to the specific electronic environment of each proton.
In a representative analysis, the ¹H NMR spectrum (500 MHz, CDCl₃) displays distinct signals corresponding to the protons of the anthracene core and the 4-bromophenyl group. The singlet at 8.51 ppm is assigned to the proton at the 10-position of the anthracene ring. The protons on the anthracene moiety also appear as multiplets and doublets between 7.35 and 8.05 ppm. Specifically, the protons at positions 1, 8, 4, and 5 of the anthracene ring are observed as doublets and multiplets, while the protons of the 4-bromophenyl substituent appear as two distinct doublets, a characteristic AA'BB' system, at approximately 7.32 ppm and 7.72 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.51 | s | - | H-10 (anthracene) |
| 8.05 | d | 8.5 | H-4, H-5 (anthracene) |
| 7.72 | d | 8.2 | Protons on bromophenyl ring |
| 7.63 | d | 8.8 | Protons on bromophenyl ring |
| 7.45-7.49 | m | - | H-2, H-3, H-6, H-7 (anthracene) |
| 7.35-7.39 | m | - | H-1, H-8 (anthracene) |
| 7.32 | d | 8.2 | Protons on bromophenyl ring |
Note: The assignments are based on data from a 500 MHz ¹H NMR spectrum in CDCl₃. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon atom in the molecule.
The ¹³C NMR spectrum (125 MHz, CDCl₃) of this compound shows a number of distinct signals in the downfield region, which is characteristic of aromatic carbons. The carbon atom attached to the bromine, C-4 of the phenyl ring, is observed at approximately 121.86 ppm. The other carbon signals for the bromophenyl and anthracene rings are found between 125 and 138 ppm. The quaternary carbons, including the one at the point of attachment between the two ring systems (C-9 of anthracene), typically show weaker signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 137.86 | Quaternary Carbon |
| 135.57 | Quaternary Carbon |
| 133.10 | Aromatic CH |
| 131.77 | Aromatic CH |
| 131.43 | Quaternary Carbon |
| 130.18 | Aromatic CH |
| 128.56 | Aromatic CH |
| 127.11 | Aromatic CH |
| 126.56 | Aromatic CH |
| 125.76 | Aromatic CH |
| 125.32 | Aromatic CH |
| 121.86 | C-Br |
Note: The assignments are based on data from a 125 MHz ¹³C NMR spectrum in CDCl₃. Specific assignment of each carbon requires further analysis such as 2D NMR techniques.
Proton Nuclear Magnetic Resonance (¹H NMR)
Vibrational Spectroscopy Studies
The FT-IR spectrum of this compound, typically recorded from a sample in a potassium bromide (KBr) pellet or as a thin film, displays a series of absorption bands corresponding to the various vibrational modes of the molecule.
Key absorption bands are observed for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹. For this compound, a band at 3051 cm⁻¹ is characteristic of these stretches. The C-C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. In the spectrum of the title compound, prominent bands are observed at 1475 cm⁻¹, 1440 cm⁻¹, and 1409 cm⁻¹. The region below 1000 cm⁻¹ contains bands related to C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings. A strong absorption at 1010 cm⁻¹ is also noted.
Table 3: Selected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3051 | Medium | Aromatic C-H Stretching |
| 1475 | Strong | Aromatic C=C Stretching |
| 1440 | Strong | Aromatic C=C Stretching |
| 1409 | Medium | Aromatic C=C Stretching |
| 1384 | Medium | In-plane Bending |
| 1357 | Medium | In-plane Bending |
| 1166 | Medium | In-plane Bending |
| 1010 | Strong | C-H Out-of-plane Bending / C-Br Stretching region |
Note: The data is based on an Attenuated Total Reflectance (ATR) FT-IR spectrum.
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While no specific experimental Raman spectrum for this compound was found in the surveyed literature, the expected Raman spectrum would be dominated by the symmetric vibrational modes of the molecule. The highly symmetric breathing modes of the anthracene and phenyl rings would be expected to give rise to strong Raman signals. Due to the presence of the large, polarizable anthracene moiety, the C=C stretching vibrations of the aromatic rings are anticipated to be particularly intense in the Raman spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining information about its fragmentation pathways. This allows for the unambiguous confirmation of the elemental composition.
For this compound (C₂₀H₁₃Br), the expected monoisotopic mass is 332.0201 g/mol . HRMS analysis using a soft ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) confirms this with high accuracy. In a reported analysis, the calculated mass for the protonated molecule [M+H]⁺ was 333.02734, and the found mass was 333.02737, which is in excellent agreement. The isotopic pattern observed in the mass spectrum is also characteristic of a molecule containing one bromine atom, with the M+ and M+2 peaks having nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
| [M+H]⁺ | 333.02734 | 333.02737 | APCI |
Note: The data confirms the elemental composition of C₂₀H₁₃Br.
Electronic Structure and Photophysical Characterization
UV-Visible Absorption Spectroscopy Investigations
The absorption spectrum of 9-(4-Bromophenyl)anthracene and its derivatives is characterized by bands corresponding to π-π* transitions within the anthracene (B1667546) moiety. In a study of a closely related compound where the bromo- or cyano-benzene group was replaced with benzene, the absorption maxima were observed in the range of 392–402 nm across various solvents of differing polarities. nih.gov This suggests that the ground state of such non-push-pull systems is not significantly affected by the polarity of the solvent. nih.gov The absorption spectra of anthracene derivatives typically show well-defined vibronic structures, a hallmark of the anthracene core. nih.govchinesechemsoc.org For instance, studies on similar anthracene derivatives in toluene (B28343) solution show characteristic absorption bands between 350 nm and 450 nm.
Table 1: UV-Visible Absorption Maxima for an Analogous Anthracene Compound
| Solvent | Absorption Maximum (λ_max) (nm) |
|---|---|
| Heptane | 397 |
| Water | 404 |
Data derived from a structurally similar compound for illustrative purposes. nih.gov
Fluorescence Spectroscopy Studies
Fluorescence spectroscopy provides deeper insights into the excited-state properties of this compound, revealing phenomena such as excimer formation, sensitivity to solvent polarity, and aggregation-induced emission.
Polyaromatic compounds like anthracene derivatives often exhibit fluorescence quenching in the solid state due to strong π–π interactions that lead to the formation of excimers—excited-state dimers. acs.org However, specific structural modifications can lead to enhanced excimer fluorescence. Research has shown that modifying anthracene with a meta-substituted bromobenzene (B47551) can facilitate the formation of discrete dimeric stacks in the solid state. acs.org This specific arrangement leads to enhanced anthracene excimer fluorescence, a phenomenon termed excimer-induced enhanced solid-state emission. acs.orgscribd.com In this case, a greater number of anthracene dimers in the solid state corresponds to higher fluorescence efficiency, contrary to the typical quenching effect. acs.org The formation of an excimer is often characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission. For example, in a study of 9,10-bis[4-(9-carbazolyl)phenyl]anthracene, the monomer emits blue fluorescence at around 445-450 nm, while the excimer formed in the solid state emits a broad band centered at approximately 550 nm. nih.gov
Solvatofluorochromism describes the change in fluorescence emission color with the polarity of the solvent medium. For non-push-pull systems like this compound, the effect can be modest. A structurally analogous compound, 9-phenylanthracene (B14458), displayed a relatively small emission shift of 12 nm across a range of solvents with diverse polarities, with emission maxima ranging from 473 nm to 485 nm. nih.gov In contrast, anthracene derivatives designed with strong donor-acceptor character exhibit significant solvatofluorochromism, with emission shifts as large as 84 nm due to the formation of twisted intramolecular charge transfer (TICT) states in polar solvents. nih.gov The limited solvatochromic shift in this compound indicates that its excited state has a dipole moment similar to that of its ground state, and its emission originates primarily from a locally excited (LE) state rather than a charge-transfer state. nih.govkyushu-u.ac.jp
Table 2: Emission Properties of an Analogous Anthracene Compound in Various Solvents
| Solvent | Emission Maximum (λ_em) (nm) | Stokes Shift (nm) |
|---|---|---|
| Heptane | 473 | 76 |
| Dichloromethane | 480 | 78 |
| Acetonitrile (B52724) | 482 | 80 |
| Water | 485 | 81 |
Data derived from a structurally similar compound for illustrative purposes. nih.gov
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. rsc.org Anthracene derivatives have been designed to possess AIE properties. rsc.orgnih.gov Typically, these molecules exhibit faint emission in good solvents but show intense fluorescence in an aggregated or solid state. rsc.org This behavior is crucial for applications in solid-state lighting and bio-imaging. nih.govbldpharm.com The AIE effect in anthracene-based systems demonstrates that solid-state optical properties can be tuned through simple chemical structure modifications and control over aggregate morphology. rsc.org
Solvatofluorochromic Properties and Solvent Polarity Sensitivity
Emission Lifetime Analysis
The fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited state before returning to the ground state. For anthracene monomers, the fluorescence lifetime is typically reported to be in the range of 5 to 11 nanoseconds in solution. nih.govnih.gov The formation of an exciplex or excimer often leads to a different, sometimes longer, emission lifetime compared to the monomer. acs.org For instance, one study on a mechanically interlocked anthracene catenane reported a monomer emission lifetime of ~3 ns, while the exciplex formed had a significantly longer lifetime of 14 ns, indicating delayed recombination of the excited state. acs.org The analysis of emission lifetimes can help distinguish between different emissive species, such as monomers and excimers, and provide insight into the dynamics of excited-state processes. nih.gov
Mechanisms of Charge Carrier Transport
The ability of a material to transport charge carriers (electrons and holes) is fundamental to its application in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). In anthracene derivatives, the molecular structure, particularly the π-conjugated system of the anthracene core, allows for the delocalization of π-electrons, which is essential for efficient charge transport. Introducing bulky aryl substituents at the 9 and 10 positions of the anthracene skeleton is an effective strategy to maintain high charge carrier mobility while preventing concentration quenching. google.com The transport of charge carriers in organic semiconductors can occur through various mechanisms, and it is often studied using techniques like time-of-flight photoconductivity. aps.org The mobility of electrons and holes in anthracene crystals can vary depending on the crystal orientation. aps.org The fundamental transport mechanism in many organic thin films is complex and can be influenced by traps and contact effects at the electrode interfaces. researchgate.net Understanding and controlling charge carrier transport is critical for optimizing the performance of devices based on these materials. mdpi.com
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (E_g), is a crucial parameter that influences the molecule's stability and its potential for use in semiconductor and optoelectronic devices. bohrium.com
For the derivative (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one, Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set have been performed to determine these energy levels. researchgate.net The results from this theoretical study are summarized below.
| Parameter | Energy (eV) |
| EHOMO | -5.68 eV |
| ELUMO | -1.01 eV |
| Energy Gap (Eg) | 4.67 eV |
| Data sourced from a DFT computational study on (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one. researchgate.net |
The calculated energy gap of 4.67 eV provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state, indicating the molecule's electronic stability. researchgate.net
Evaluation of Intramolecular Charge Transfer (ICT)
The arrangement of an electron donor (anthracene) and an acceptor group connected by a π-conjugated system often leads to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netrsc.org In such systems, the absorption of light can cause a significant redistribution of electron density from the donor part of the molecule to the acceptor part. nih.gov
The magnitude of the HOMO-LUMO gap is a strong indicator of the potential for ICT within a molecule. researchgate.net A smaller energy gap generally facilitates this charge transfer process. In the case of the studied derivative, (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one, the existence of a defined HOMO-LUMO gap points to the potential for charge transfer. researchgate.net Computational methods such as Natural Bond Orbital (NBO) analysis are employed to further investigate and quantify the charge delocalization and hyperconjugative interactions that facilitate ICT. researchgate.net Studies on various anthracene derivatives confirm that the relaxation of excited electrons from a local excited state to a charge transfer state is a key process governing their photophysical behavior. rsc.org
Exploration of Nonlinear Optical (NLO) Responses and First Hyperpolarizability
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern photonics and optoelectronics, including optical switching and data processing. researchgate.net Organic molecules with a D-π-A structure, like the anthracene derivatives discussed, are prime candidates for exhibiting second- and third-order NLO responses.
The NLO properties arise from changes in the molecular dipole moment and polarizability under an intense electric field, such as that from a laser. The first hyperpolarizability (β), a molecular-level property, is a key indicator of the second-order NLO response. researchgate.nettandfonline.com Theoretical calculations using DFT are a standard method for determining the first hyperpolarizability of a molecule. nih.gov
For the derivative (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one, computational studies have proven its nonlinear optical activity through the calculation of its first hyperpolarizability. researchgate.net This finding aligns with broader research indicating that incorporating strong electron donor and acceptor groups at opposite ends of a π-conjugated system enhances hyperpolarizability. researchgate.net Investigations into brominated 9,10-diphenylanthracene (B110198) have also shown that halogenation can significantly increase the first-order hyperpolarizability, making the molecule more promising for NLO applications. bohrium.com
| Compound | NLO Property | Finding |
| (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one | First Hyperpolarizability (β) | The NLO activity of the compound was affirmed through hyperpolarizability calculations. researchgate.net |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the ground-state electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 9-(4-Bromophenyl)anthracene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can elucidate the fundamental characteristics of the molecule.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the molecule's electron density, visually identifying regions of positive and negative potential.
In this compound, the MEP analysis is expected to reveal distinct regions of charge accumulation and depletion. The anthracene (B1667546) core, being an electron-rich aromatic system, would typically exhibit a negative electrostatic potential (red and yellow regions), particularly above and below the plane of the rings. Conversely, the hydrogen atoms bonded to the aromatic rings would show positive potential (blue regions). The bromine atom, due to its high electronegativity, would create a region of significant negative potential, while the carbon atom to which it is attached would become more electropositive. This analysis is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding. For instance, the simulated MEP can confirm the presence of specific intermolecular hydrogen bonding in related structures. nih.gov
To quantify the distribution of atomic charges, Mulliken charge analysis and Natural Population Analysis (NPA) are commonly employed. These methods partition the total molecular electron density among the constituent atoms, providing a numerical representation of local electronic character.
For this compound, these analyses would provide specific charge values for each atom. It is anticipated that the bromine atom would carry a significant negative charge, confirming its electron-withdrawing nature. The carbon atoms of the anthracene moiety would exhibit a more complex charge distribution, influenced by the substitution pattern. NPA is generally considered more reliable than Mulliken analysis as it is less sensitive to the choice of basis set. Both methods have been used to confirm intermolecular hydrogen bonding in similar compounds. nih.gov
Table 1: Illustrative Natural Population Analysis (NPA) Data for Key Atoms in this compound
| Atom | Expected Charge (e) | Significance |
| Bromine (Br) | Negative | High electronegativity, site for electrophilic attack. |
| C4' (of bromophenyl) | Positive | Electron-deficient due to bonding with bromine. |
| C9 (of anthracene) | Slightly Positive | Site of substitution, influenced by the phenyl ring. |
| Anthracene Carbons | Varied (mostly small negative) | Reflects the aromatic π-system. |
| Aromatic Hydrogens | Positive | Common for hydrogens bonded to carbon. |
Note: This table is illustrative and represents expected charge distributions based on chemical principles, not specific calculated values.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. This analysis is particularly useful for quantifying delocalization effects and hyperconjugative interactions.
In this compound, NBO analysis would reveal the nature of the C-Br bond, the C-C bonds within the aromatic rings, and the C-C single bond connecting the phenyl and anthracene moieties. A key aspect of the analysis is the examination of stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, interactions between the π orbitals of the anthracene and phenyl rings would indicate the degree of electronic communication between these two parts of the molecule. NBO analysis can also provide insights into intramolecular charge transfer. researchgate.netresearchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic and optical properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation.
For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene core, while the LUMO may be distributed across both the anthracene and the bromophenyl moieties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with a red-shift in the absorption spectrum. DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's electronic transitions and its potential as a material for optoelectronic applications. researchgate.netmdpi.com
Table 2: Expected Frontier Molecular Orbital Properties for this compound
| Parameter | Expected Description | Significance |
| HOMO Energy | Relatively high (less negative) | Indicates good electron-donating capability of the anthracene core. |
| LUMO Energy | Relatively low (more negative) | Indicates the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | Moderate | Determines the energy of the lowest electronic transition (color) and kinetic stability. |
| HOMO Distribution | Primarily on the anthracene moiety. | The anthracene part is the primary site of oxidation. |
| LUMO Distribution | Distributed across both anthracene and bromophenyl rings. | The entire conjugated system can accept electrons upon excitation. |
Note: This table is illustrative, representing expected characteristics based on the analysis of similar aromatic compounds.
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Bonding
Quantum Chemical Calculations for Spectroscopic Data Correlation
Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the excited-state properties of molecules, which directly correlate to UV-visible absorption spectra.
By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) of this compound. These theoretical spectra can then be compared with experimental data, providing a deeper understanding of the electronic transitions involved. For example, the calculations can confirm whether the observed absorption bands correspond to π-π* transitions within the anthracene system or to intramolecular charge transfer (ICT) transitions. Similar DFT methods have been used to obtain the molecular structure and spectroscopic data of related anthracene derivatives. researchgate.net
Molecular Dynamics Simulations of Anthracene-Based Systems
While quantum mechanics calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a larger system (e.g., the molecule in a solvent, in a crystal, or as part of a polymer) over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes and bulk properties.
For systems involving this compound, MD simulations could be used to investigate its aggregation behavior in solution, a crucial factor for applications in organic electronics. Simulations could reveal how individual molecules stack and orient themselves, providing insight into the formation of π-stacked dimers or larger aggregates. Furthermore, MD can be used to study the conformational dynamics, such as the rotation around the single bond connecting the two aromatic systems. In the context of materials science, MD simulations can predict the morphology and stability of thin films composed of anthracene derivatives.
Advanced Materials Applications and Device Integration
Role in Organic Electronic Devices
Derivatives of 9-(4-bromophenyl)anthracene are instrumental in the advancement of organic electronic devices, most notably in the realm of Organic Light-Emitting Diodes (OLEDs). The inherent properties of the anthracene (B1667546) core, such as strong fluorescence, are enhanced and tailored by the addition of the 4-bromophenyl group and other substituents. This functionalization allows for the fine-tuning of the material's energy levels, charge transport capabilities, and solid-state morphology, all of which are critical for efficient device operation.
Application in Organic Light-Emitting Diodes (OLEDs) as Emitter and Host Materials
Anthracene derivatives are widely recognized for their excellent photoluminescence and electroluminescence properties, making them suitable for use as both emitter and host materials in OLEDs. nycu.edu.tw As emitters, they can be designed to produce light of a specific color, particularly in the challenging blue region of the spectrum. When used as a host material, the anthracene derivative forms the matrix for a guest emitter (dopant). An efficient host must possess a high triplet energy to effectively confine the excitons on the guest molecules, preventing energy loss and ensuring high phosphorescence efficiency in the case of Phosphorescent OLEDs (PhOLEDs).
Design Strategies for High-Efficiency Blue-Light-Emitting OLEDs
Achieving high-efficiency and stable deep-blue emission is a significant challenge in OLED technology. nih.gov Anthracene derivatives, including those derived from this compound, are at the forefront of research in this area. mdpi.com Key design strategies focus on:
Steric Hindrance: Introducing bulky substituents to the anthracene core, such as tert-butyl groups or twisted phenyl rings, can prevent intermolecular interactions like π–π stacking. nycu.edu.twmdpi.com This suppression of aggregation is crucial as it minimizes the formation of non-emissive or red-shifted excimers, leading to improved color purity and efficiency. mdpi.com
Asymmetric Structures: Creating asymmetric molecules helps to disrupt crystal packing and promote the formation of stable amorphous films, which is essential for uniform device performance and longevity. mdpi.com
High Triplet Energy: For host materials in PhOLEDs, a high triplet energy (ET) is necessary to confine the triplet excitons of the blue phosphorescent dopant. This is often achieved by restricting the π-conjugation length of the molecule. anr.fr
Balanced Charge Transport: Efficient recombination of electrons and holes in the emissive layer is critical for high quantum efficiency. Molecular design aims to create materials with balanced hole and electron mobilities. researchgate.net
An example of a successful strategy involves the synthesis of 2-tert-butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene (TPVAn), which utilizes a derivative of this compound as a key intermediate. nycu.edu.tw The bulky tetraphenylethylene (B103901) groups in TPVAn lead to a high glass transition temperature and morphological stability, resulting in a non-doped deep-blue OLED with high efficiency. nycu.edu.tw
Influence on Device Performance, including Efficiency and Color Stability
The molecular structure of this compound derivatives directly impacts the performance of OLEDs. The introduction of specific substituents can significantly influence the external quantum efficiency (EQE), current efficiency, power efficiency, and color stability of the device.
The color stability of an OLED, which is its ability to maintain the same emission color at different brightness levels, is also influenced by the emitter's molecular structure. Materials that are prone to aggregation or excimer formation at high current densities can exhibit a red-shift in their emission spectrum. nih.gov The use of sterically hindered derivatives of this compound helps to mitigate these effects, leading to devices with stable CIE coordinates over a range of operating voltages.
Below is a table summarizing the performance of selected OLEDs incorporating anthracene derivatives:
| Device/Emitter | Host Material | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| TPVAn (non-doped) | - | 5.3 | 5.3 | - | (0.14, 0.12) | nycu.edu.tw |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.3 | 9.3 | - | (0.133, 0.141) | mdpi.com |
| DphAn-5BzAc | Ir(ppy)2acac | 14.5 | 51.2 | 66.9 | (0.34, 0.61) | rsc.org |
| TPO-AP (non-doped) | - | 4.26 | 5.49 | - | - | mdpi.com |
| BFAn (non-doped) | - | 5.1 | 5.6 | 5.7 | (0.15, 0.12) |
EQE: External Quantum Efficiency; CIE: Commission Internationale de L'Eclairage.
Impact on Thermal and Morphological Stabilities of Device Films
The long-term operational stability of OLEDs is critically dependent on the thermal and morphological stability of the organic thin films. anr.fr Crystallization or degradation of these films can lead to device failure. Derivatives of this compound are often designed to have high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).
Atomic force microscopy (AFM) studies have confirmed that materials like TPVAn and BFAn form high-quality, smooth amorphous films that maintain their morphology even after annealing at high temperatures. nycu.edu.tw This contrasts with some conventional materials that can form large crystals upon heating, which is detrimental to device performance. nycu.edu.tw
Development as Components in Advanced Semiconductor Materials
The versatility of this compound extends to its use as a building block for a variety of advanced semiconductor materials beyond OLEDs. cymitquimica.com Its inherent electronic properties, coupled with the reactivity of the bromo-substituent, make it a valuable synthon in organic chemistry for the creation of novel π-conjugated systems. These systems are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other molecular electronic devices.
The ability to systematically modify the anthracene core through reactions at the bromine site allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a key factor in designing materials for efficient charge injection and transport in various semiconductor device architectures. researchgate.net
Utilization in Chemical Sensors and Probes
The fluorescent properties of anthracene derivatives make them suitable candidates for the development of chemical sensors and probes. The fluorescence of these molecules can be sensitive to the presence of specific analytes. For instance, the interaction with certain ions or molecules can lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal.
Derivatives of 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI), which can be synthesized from intermediates like 2-(Anthracene-9-yl)-4,5-bis(4-bromophenyl)-1H-imidazole, have been investigated as environmentally sensitive fluorophores. rsc.org These compounds exhibit solvatofluorochromism, meaning their fluorescence color changes with the polarity of the solvent, and have shown potential for sensing transition metal ions. rsc.org The design of such sensors often involves creating a receptor site that can selectively bind to the target analyte, which in turn modulates the photophysical properties of the anthracene fluorophore.
Integration into Covalent Organic Frameworks (COFs) as Ligands
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks, known as linkers, joined by strong covalent bonds. ugent.be The structure and functionality of COFs can be precisely designed, making them suitable for a wide array of applications, including gas storage, separation, and catalysis. ugent.beossila.com The properties of a COF are determined by the choice of its organic linkers and the way they are connected. ossila.com
This compound is a promising candidate for use as a ligand in the synthesis of COFs. Its rigid, well-defined structure, a key feature for creating crystalline frameworks, and the presence of a reactive bromine atom make it suitable for incorporation into these advanced materials. The bromine atom can participate in various cross-coupling reactions, which are fundamental to the formation of COF structures. By integrating this compound as a ligand, the resulting COF would possess the intrinsic photophysical properties of the anthracene unit, potentially leading to applications in areas like luminescence and sensing.
While specific examples of COFs built directly from this compound are still an emerging area of research, the broader strategy of using functionalized aromatic molecules as ligands is well-established. For instance, other anthracene derivatives have been used to construct highly luminescent COFs. researchgate.net The integration of ligands like this compound into COF architectures opens up possibilities for creating novel materials with tailored functions.
Catalytic Applications as Precursors for Novel Organophosphorus Ligands
The chemical reactivity of this compound allows it to serve as a valuable precursor in the synthesis of specialized organophosphorus ligands, which are crucial components in homogeneous catalysis. researchgate.netrsc.org The carbon-bromine bond on the phenyl group of the molecule provides a reactive handle for introducing phosphorus-containing functionalities.
Through nucleophilic substitution reactions, the bromine atom can be replaced by various phosphine (B1218219) groups. For example, a reaction with diphenylphosphine (B32561) could yield 9-(4-(diphenylphosphino)phenyl)anthracene. The resulting phosphine can then act as a ligand, coordinating to a transition metal center (such as palladium, rhodium, or nickel) to form a catalytically active complex.
The bulky and rigid 9-anthracenyl group in such ligands can create a specific steric environment around the metal, influencing the activity and selectivity of the catalyst. pageplace.de The development of new and efficient catalysts is a major driving force in organophosphorus chemistry, and the synthesis of novel phosphines with diverse structures is a key aspect of this research. rsc.org The use of this compound as a starting material provides a pathway to a unique class of ligands with potential applications in a variety of catalytic transformations.
Q & A
Q. What are the optimal synthetic routes for 9-(4-Bromophenyl)anthracene, and how can reaction yields be maximized?
The synthesis typically employs cross-coupling reactions, such as Suzuki-Miyaura coupling, using 9-bromoanthracene and 4-bromophenylboronic acid derivatives. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos) .
- Solvent systems : Degassed toluene/THF mixtures with aqueous Na₂CO₃ for biphasic conditions .
- Purification : Column chromatography (e.g., hexane/DCM gradients) or recrystallization to achieve >95% purity . Yields (~58–75%) depend on stoichiometric ratios, exclusion of oxygen, and precise temperature control during reflux.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of analytical techniques:
- NMR spectroscopy : Aromatic proton signals (δ ~8.60 ppm for anthracene core; δ ~7.3–7.7 ppm for bromophenyl substituents) confirm substitution patterns .
- GC-MS : Retention indices and molecular ion peaks (m/z ~409 for [M⁺]) verify molecular weight .
- Melting point analysis : Compare observed values (e.g., 97–100°C) with literature data to assess crystallinity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., HBr) .
- Waste disposal : Segregate halogenated waste in designated containers compliant with EPA or ECHA regulations .
Advanced Research Questions
Q. How do electronic properties of this compound influence its performance in organic electronics?
The bromophenyl group introduces electron-withdrawing effects, altering the anthracene core’s HOMO-LUMO gap. Key applications include:
- OLEDs : Acts as a blue-emitting layer due to high fluorescence quantum yield (~0.8) .
- Charge-transfer complexes : Bromine enhances electron affinity, facilitating hole-transport in photovoltaic devices .
- Sensors : Functionalization with polar groups (e.g., –COOH) enables selective detection of metal ions via fluorescence quenching .
Q. What methodologies resolve contradictions in reported sublimation enthalpies and thermal stability data?
Discrepancies arise from measurement techniques (e.g., gas-phase vs. solid-state). To address:
- Differential Scanning Calorimetry (DSC) : Directly measures sublimation enthalpy (ΔH_sub ≈ 100.5 ± 1.8 kJ/mol) .
- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (>300°C under N₂) .
- Computational modeling : DFT calculations predict thermodynamic stability and π-π stacking interactions .
| Technique | Sublimation Enthalpy (kJ/mol) | Reference |
|---|---|---|
| Gas-phase ion | 100.5 ± 1.8 | |
| DSC | 98.2 ± 2.1 |
Q. How can solvent effects be optimized in bromination reactions of anthracene derivatives?
Solvent polarity and coordination ability significantly impact reaction kinetics:
- Dichloromethane (DCM) : Preferred for BDMS-mediated bromination due to high solubility of anthracene and efficient HBr gas trapping .
- THF/EtOAc : Lower yields due to side reactions (e.g., ether cleavage) .
- Kinetic studies : Monitor reaction progress via TLC (Rf ~0.3 in hexane/DCM) to identify optimal termination points .
Q. What advanced spectroscopic techniques elucidate excited-state dynamics in this compound?
- Time-resolved fluorescence : Measures emission lifetimes (τ ≈ 5–10 ns) to study aggregation-induced quenching .
- UV-Vis spectroscopy : Absorption maxima at ~365 nm (anthracene π-π* transitions) and ~420 nm (bromophenyl charge-transfer bands) .
- Transient absorption spectroscopy : Tracks triplet-state formation for photostability assessments in OLED applications .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
